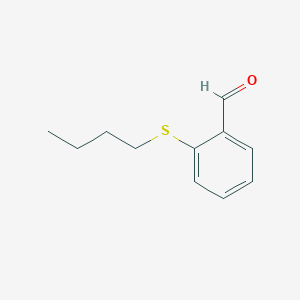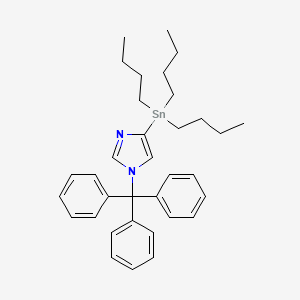
4-(Tributylstannyl)-1-tritylimidazole
Übersicht
Beschreibung
Tributylstannyl compounds are organotin reagents commonly used in palladium-catalyzed cross-coupling reactions . They are often used as coupling partners to introduce the butyl group into various organic substrates .
Synthesis Analysis
The synthesis of tributylstannyl compounds often involves Stille cross-coupling reactions . For example, a reaction of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine with 4-methoxy-N-(4-methoxyphenyl)-N-(4-(tributylstannyl)phenyl)aniline in the presence of dichlorobis(triphenylphosphine)palladium has been reported .Molecular Structure Analysis
The molecular structure of tributylstannyl compounds is influenced by intramolecular noncovalent interactions . These interactions significantly influence the conformation of the organic/polymeric semiconductors, which is critical to determine their physicochemical properties .Chemical Reactions Analysis
Tributylstannyl compounds participate in various chemical reactions, including carbon-carbon bond-forming radical reactions . They are also involved in reactions that introduce different substituents at specific positions .Physical And Chemical Properties Analysis
The physical and chemical properties of tributylstannyl compounds can vary. For example, 4-(Tributylstannyl)pyrimidine has a molecular weight of 369.1 g/mol .Wissenschaftliche Forschungsanwendungen
- Summary : Vinylstannanes are synthesized using palladium-catalyzed hydrostannations of terminal alkynes . The regiochemistry of this process is significantly influenced by ligand effects .
- Method : The use of phosphines such as Cy3P, t-Bu2PCH2t-Bu, and t-Bu3P provides (E)-1-tributylstannyl-1-alkenes with regioselectivities up to >99:<1 for substrates where the commonly used Ph3P shows much lower regioselectivities .
- Results : This method allows for the efficient synthesis of vinylstannanes, which have a wide range of applications in organic chemistry .
- Summary : Organotin hydrides, such as tributyltin hydride, are excellent radical reducing agents due to the relatively weak, nonionic bond between tin and hydrogen .
- Method : These compounds can be used catalytically with a suitable second reducing agent, or with radical H-donors such as indium hydrides and silanes .
- Results : Organotin hydrides can be used in a variety of reactions, including the Barton-McCombie reaction, dehalogenation, and intramolecular radical cyclization .
- Summary : (E)-Vinyl iodides can be synthesized from (E)-vinylstannanes .
- Method : The specific method for this synthesis is not detailed in the source, but it likely involves a halogen exchange reaction .
- Results : The resulting (E)-vinyl iodides have a variety of applications in organic synthesis .
Synthesis of Vinylstannanes
Organotin Hydrides
Synthesis of (E)-Vinyl Iodides
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tributyl-(1-tritylimidazol-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N2.3C4H9.Sn/c1-4-10-19(11-5-1)22(24-17-16-23-18-24,20-12-6-2-7-13-20)21-14-8-3-9-15-21;3*1-3-4-2;/h1-15,17-18H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZVQAZCALOGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473935 | |
| Record name | 4-(Tributylstannyl)-1-tritylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tributylstannyl)-1-tritylimidazole | |
CAS RN |
208934-35-4 | |
| Record name | 4-(Tributylstannyl)-1-tritylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

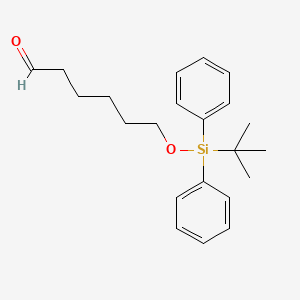
![3-[(3-Aminopropyl)amino]-1-propanol](/img/structure/B1314587.png)
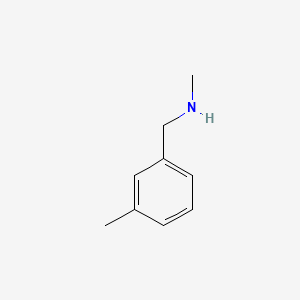
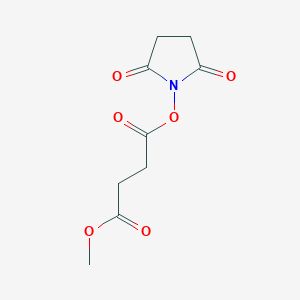
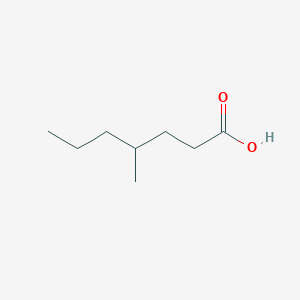
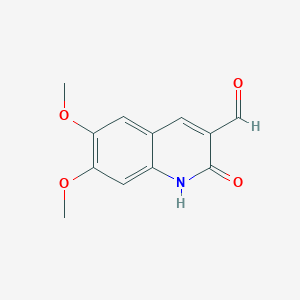
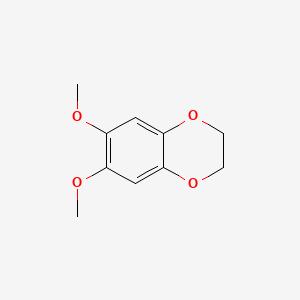
![2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]](/img/structure/B1314608.png)
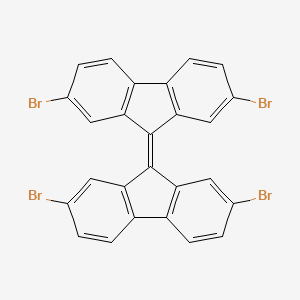
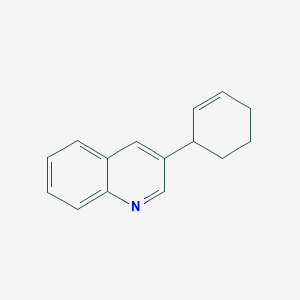
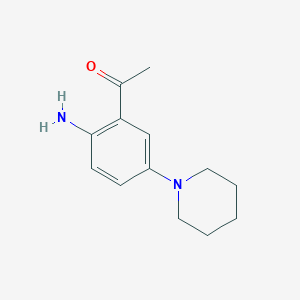
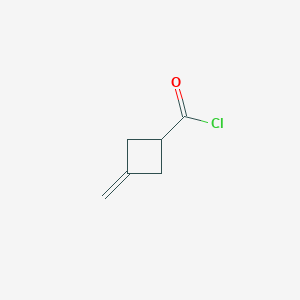
![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)
